MLS0315771

描述

属性

IUPAC Name |

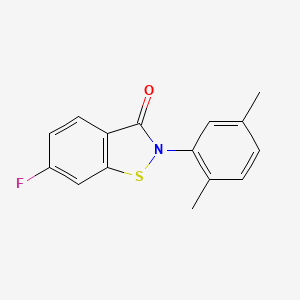

2-(2,5-dimethylphenyl)-6-fluoro-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12FNOS/c1-9-3-4-10(2)13(7-9)17-15(18)12-6-5-11(16)8-14(12)19-17/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGDWLDSVPJEJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(S2)C=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12FNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MLS0315771: A Technical Guide to a Potent Phosphomannose Isomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS0315771 is a potent and selective, competitive inhibitor of phosphomannose isomerase (MPI), a key enzyme in mannose metabolism. By blocking the conversion of mannose-6-phosphate to fructose-6-phosphate, this compound effectively redirects mannose flux towards vital glycosylation pathways. This mechanism of action holds significant therapeutic potential, particularly in the context of Congenital Disorders of Glycosylation (CDG), specifically CDG-Ia, a condition caused by deficient phosphomannomutase 2 (PMM2) activity. This document provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols, and visual representations of its role in cellular metabolism.

Introduction

Congenital Disorders of Glycosylation (CDG) represent a group of rare genetic disorders characterized by defects in the synthesis of glycans and the attachment of these glycans to lipids and proteins. CDG-Ia, the most common N-linked glycosylation disorder, arises from mutations in the PMM2 gene, leading to reduced activity of the phosphomannomutase 2 enzyme. This enzyme catalyzes the conversion of mannose-6-phosphate to mannose-1-phosphate, a critical step in the formation of GDP-mannose, the primary sugar donor for N-glycosylation. While mannose supplementation is beneficial for some types of CDG, it is ineffective in CDG-Ia patients because the excess mannose-6-phosphate is catabolized by phosphomannose isomerase (MPI).

This compound emerges as a promising therapeutic strategy by targeting MPI. As a competitive inhibitor, it prevents the degradation of mannose-6-phosphate, thereby increasing its availability for the residual PMM2 enzyme and shunting it towards the glycosylation pathway.

Mechanism of Action

This compound functions as a competitive inhibitor of phosphomannose isomerase (MPI).[1][2][3][4] MPI catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P). In the context of CDG-Ia, where PMM2 activity is compromised, MPI diverts M6P away from the crucial N-glycosylation pathway. By binding to the active site of MPI, this compound blocks this conversion, leading to an accumulation of M6P. This increased substrate availability for the deficient PMM2 enzyme enhances the metabolic flux towards the synthesis of GDP-mannose and subsequent protein glycosylation.[3][5]

The following diagram illustrates the metabolic pathway and the point of intervention for this compound.

Quantitative Data

The potency and in-vitro activity of this compound have been characterized through various assays. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Species/System | Reference |

| IC50 | ~1 µM | Recombinant Human MPI | [1][2][4] |

| Ki | 1.4 µM | Recombinant Human MPI | [1][2][4] |

| Toxicity Threshold | > 2 µM | Zebrafish Embryos | [1][4] |

| LD50 (approx.) | 8-10 µM | Zebrafish Embryos | [1][3][4] |

Experimental Protocols

This section details the key experimental methodologies used to characterize the activity and effects of this compound.

MPI Enzyme Activity Assay (Coupled Assay)

This assay determines the inhibitory activity of this compound on MPI by measuring the rate of NADPH formation in a coupled enzyme reaction.

Principle: MPI converts mannose-6-phosphate to fructose-6-phosphate. Fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase. Finally, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP+ to NADPH, which can be monitored spectrophotometrically at 340 nm.

Materials:

-

Recombinant human MPI

-

Mannose-6-phosphate (substrate)

-

Phosphoglucose isomerase

-

Glucose-6-phosphate dehydrogenase

-

NADP+

-

This compound (or other test compounds)

-

Assay buffer (e.g., Tris-HCl with MgCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

Add varying concentrations of this compound to the wells of a 96-well plate.

-

Add the MPI enzyme to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the substrate, mannose-6-phosphate.

-

Immediately begin monitoring the increase in absorbance at 340 nm over time (e.g., for 2 hours) using a microplate reader.

-

The rate of reaction is determined from the linear portion of the absorbance curve.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for Mannose Flux

This assay assesses the ability of this compound to redirect mannose metabolism towards glycosylation in living cells using radiolabeling.[3]

Principle: Cells are incubated with [2-3H]mannose, a radioactive tracer. The incorporation of the radiolabel into newly synthesized glycoproteins is measured. In the presence of an effective MPI inhibitor like this compound, more [2-3H]mannose-6-phosphate will be shunted towards the glycosylation pathway, resulting in increased radioactivity in the glycoprotein fraction. [35S]Met/Cys is used to normalize for total protein synthesis.[3]

Materials:

-

HeLa cells or patient-derived fibroblasts

-

Cell culture medium and supplements

-

[2-3H]mannose

-

[35S]Met/Cys

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 2 hours).[3]

-

Add [2-3H]mannose and [35S]Met/Cys to the culture medium and incubate for a labeling period (e.g., 1 hour).[3]

-

Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated radiolabels.

-

Lyse the cells and precipitate the total protein using TCA.

-

Wash the protein pellets to remove any remaining free radiolabels.

-

Resuspend the pellets and measure the radioactivity for both 3H and 35S using a scintillation counter.

-

Normalize the 3H counts (representing mannose incorporation into glycoproteins) to the 35S counts (representing total protein synthesis) to account for any effects of the compound on overall protein production.

In Vivo Toxicity and Efficacy in Zebrafish Embryos

Zebrafish embryos provide a valuable in vivo model for assessing the toxicity and metabolic effects of small molecules.[3]

Principle: Zebrafish embryos are exposed to this compound to determine its toxicity profile. Subsequently, the effect of the compound on mannose metabolic flux can be assessed by radiolabeling experiments similar to the cellular assay.

Materials:

-

Zebrafish embryos (e.g., 2 days post-fertilization)

-

Embryo medium

-

This compound

-

[2-3H]mannose

-

[35S]Met/Cys

-

Microscope

Procedure: Toxicity Assay:

-

Dechorionate 2-day-old zebrafish embryos.

-

Place embryos in multi-well plates with embryo medium.

-

Add varying concentrations of this compound to the wells.

-

Monitor the embryos for signs of toxicity (e.g., developmental abnormalities, mortality) over a period of 48 hours.

Metabolic Flux Assay:

-

Treat 4-day-old embryos with a non-toxic concentration of this compound.

-

Add [2-3H]mannose and [35S]Met/Cys to the medium and incubate for a short period (e.g., 20 minutes).[3]

-

Homogenize the embryos and precipitate the proteins.

-

Measure and normalize the incorporated radioactivity as described in the cellular assay.

Off-Target Effects and Toxicity

It is important to note that while this compound is a potent MPI inhibitor, it exhibits off-target toxicity at higher concentrations.[1][2][3][4] In zebrafish embryos, toxicity is observed at concentrations above 2 µM, with approximately 50% of embryos appearing sick within 20 minutes at 8-10 µM.[1][3][4] However, studies suggest that this toxicity is independent of MPI inhibition.[3] Further optimization of the benzoisothiazolone scaffold of this compound is necessary to develop analogs with a more favorable therapeutic window.

Conclusion

This compound is a valuable research tool for studying mannose metabolism and a promising lead compound for the development of therapeutics for CDG-Ia. Its well-defined mechanism of action as a competitive MPI inhibitor allows for the targeted redirection of mannose flux towards glycosylation. The experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this compound and its analogs. Future research should focus on mitigating the off-target toxicity while retaining or improving the on-target potency to advance this therapeutic strategy towards clinical applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 727664-91-7 | MOLNOVA [molnova.com]

- 5. Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

MLS0315771: A Technical Guide to a Potent Phosphomannose Isomerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MLS0315771 is a potent, cell-permeable small molecule inhibitor of phosphomannose isomerase (PMI), an essential enzyme in mannose metabolism. As a member of the benzoisothiazolone series, this compound has been a valuable tool in studying the role of PMI in various biological processes, including N-glycosylation and microbial pathogenesis. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and key signaling and experimental workflow diagrams.

Mechanism of Action

Phosphomannose isomerase (PMI), also known as mannose-6-phosphate isomerase (MPI), catalyzes the reversible isomerization of mannose-6-phosphate (M6P) to fructose-6-phosphate (F6P)[1]. This reaction is a critical link between glycolysis and the GDP-mannose synthesis pathway, which is essential for protein glycosylation and the formation of the fungal cell wall[2][3][4].

In the context of certain diseases, such as Congenital Disorder of Glycosylation Type Ia (CDG-Ia), the enzyme phosphomannomutase 2 (PMM2) has reduced activity. PMM2 competes with PMI for the common substrate M6P, converting it to mannose-1-phosphate, a precursor for N-glycosylation[5]. By inhibiting PMI, this compound aims to increase the intracellular pool of M6P, thereby shunting this substrate towards the compromised PMM2 pathway to improve N-glycosylation[1][5][6]. Kinetic assays have demonstrated that this compound acts as a competitive inhibitor of PMI[6].

Quantitative Data

The inhibitory potency of this compound and related benzoisothiazolone derivatives against phosphomannose isomerase has been determined through various biochemical assays.

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Notes |

| This compound | PMI | ~1 | 1.4 ± 0.3 | A potent, competitive inhibitor. |

| Compound 1 | PMI | 6.4 | - | An early benzoisothiazolone lead compound. Selective over PMM2.[6] |

| Compound 8 | PMI | 1.8 | - | A 4-chloro substituted benzoisothiazolone derivative.[6] |

| Compound 12 | PMI | ~1.8 | - | A promising lead for further optimization.[6] |

| Compound 17 | PMI | 1.0 | - | A di-methyl substituted derivative with fluorine at the 6-position.[6] |

| Compound 22 | PMI | 1.0 | - | A 4-methoxy derivative with fluorine at the 5-position.[6] |

| Compound 24 | PMI | 1.9 | - | A 4-chloro substituted benzoisothiazolone derivative.[6] |

Experimental Protocols

Phosphomannose Isomerase (PMI) Enzyme Assay

This coupled enzyme assay measures the activity of PMI by monitoring the production of NADPH.

Materials:

-

HEPES buffer (50 mM, pH 7.4)

-

Mannose-6-phosphate (M6P)

-

NADP+

-

MgCl2

-

Phosphoglucose isomerase (PGI)

-

Glucose-6-phosphate dehydrogenase (G6PDH)

-

Diaphorase

-

Resazurin

-

Tween 20

-

PMI enzyme

-

This compound or other test compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the PMI substrate solution containing 50 mM HEPES (pH 7.4), 0.4 mM mannose-6-phosphate, 1.6 IU/mL diaphorase, and 0.2 mM resazurin[6].

-

Prepare the PMI enzyme solution containing 50 mM HEPES (pH 7.4), 0.5 mM NADP+, 10 mM MgCl2, 4.6 µg/mL phosphoglucose isomerase, 2 µg/mL glucose-6-phosphate dehydrogenase, 30 ng/mL PMI, and 0.011% Tween 20[6].

-

Add the test compound (e.g., this compound) at various concentrations to the wells of a 96-well plate.

-

Add the PMI enzyme solution to the wells and incubate at room temperature.

-

Initiate the reaction by adding the PMI substrate solution to each well.

-

Monitor the fluorescence of resorufin (the product of resazurin reduction) or the absorbance of NADPH at 340 nm over time using a microplate reader[6].

-

Calculate the initial reaction rates and determine the IC50 values for the test compounds.

Cell-Based Assay of PMI Inhibition using [2-³H]Mannose

This assay assesses the ability of this compound to inhibit PMI within a cellular context by measuring the incorporation of radiolabeled mannose into glycoproteins.

Materials:

-

HeLa cells (or other suitable cell line)

-

DMEM with 5 mM glucose

-

[2-³H]Mannose

-

[³⁵S]Met/Cys

-

This compound

-

DMSO (vehicle control)

-

24-well plates

-

Trichloroacetic acid (TCA)

-

Cell lysis buffer (10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and grow to approximately 70% confluency[6].

-

Pre-incubate the cells for 2 hours with varying concentrations of this compound or DMSO in DMEM with 5 mM glucose[6].

-

Add 50 µCi/ml [2-³H]mannose and 5 µCi/ml [³⁵S]Met/Cys to each well and incubate for 1 hour at 37°C[6].

-

Remove the medium and wash the cells twice with PBS to remove unincorporated radiolabel[6].

-

Lyse the cells using the cell lysis buffer[6].

-

Precipitate a portion of the lysate with TCA[6].

-

Determine the amount of incorporated ³H and ³⁵S in the TCA-precipitated glycoproteins using a scintillation counter[6].

-

Normalize the [2-³H]mannose incorporation to protein synthesis as estimated by [³⁵S]Met/Cys incorporation[6].

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of this compound to distinguish between specific PMI inhibition and general toxic effects.

General Protocol (e.g., MTT Assay):

-

Seed cells in a 96-well plate at a desired density.

-

After 24 hours, treat the cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

-

Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Note on this compound Cytotoxicity: this compound has shown toxicity at concentrations above 10 µM in some cell lines and is toxic to zebrafish embryos at concentrations above 2 µM[3]. However, other studies using MTT and ATP-based assays on HeLa cells showed no cellular toxicity up to 50–100 μM, although a decrease in protein synthesis was observed at concentrations greater than 12.5–25.0 μM[3]. This suggests that the toxic effects may be cell-type specific and independent of PMI inhibition[3].

Visualizations

Signaling Pathway

Caption: Mannose Metabolism and the Role of PMI.

Experimental Workflows

Caption: Workflow for the PMI Enzyme Assay.

Caption: Workflow for the Cell-Based PMI Inhibition Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Benzisothiazolone Derivatives Exhibit Cytotoxicity in Hodgkin's Lymphoma Cells through NF-κB Inhibition and are Synergistic with Doxorubicin and Etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and cytotoxic activity of certain benzothiazole derivatives against human MCF-7 cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benthamscience.com [benthamscience.com]

The Role of MLS0315771 in Glycosylation Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycosylation, the enzymatic process of attaching glycans to proteins and lipids, is a critical post-translational modification that dictates the structure and function of a vast array of biomolecules. Aberrations in glycosylation pathways are implicated in numerous diseases, including a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG). This technical guide provides an in-depth analysis of MLS0315771, a small molecule inhibitor of phosphomannose isomerase (MPI), and its significant role in modulating N-glycosylation pathways. This document will detail the mechanism of action of this compound, present quantitative data on its efficacy, outline key experimental protocols for its study, and visualize the relevant biological pathways and experimental workflows.

Introduction to Glycosylation and Congenital Disorder of Glycosylation Type Ia (CDG-Ia)

N-linked glycosylation is a fundamental process that begins in the endoplasmic reticulum (ER) with the synthesis of a lipid-linked oligosaccharide (LLO) precursor.[1] This precursor is then transferred en bloc to asparagine residues within the consensus sequence Asn-X-Ser/Thr of nascent polypeptide chains.[2] Subsequent processing in the ER and Golgi apparatus leads to a diverse array of mature N-glycans that are crucial for protein folding, stability, trafficking, and function.[1][3]

A critical step in the synthesis of the LLO precursor is the generation of mannose-1-phosphate (Man-1-P) from mannose-6-phosphate (Man-6-P), a reaction catalyzed by the enzyme phosphomannomutase 2 (PMM2).[4][5] A deficiency in PMM2 activity leads to Congenital Disorder of Glycosylation Type Ia (PMM2-CDG or CDG-Ia), the most common form of CDG.[6][7] This deficiency results in insufficient levels of Man-1-P, leading to impaired LLO synthesis and subsequent hypoglycosylation of proteins.[4][8]

Mannose-6-phosphate is at a crucial metabolic crossroads. While it can be converted to Man-1-P by PMM2 for glycosylation, the majority of Man-6-P is catabolized to fructose-6-phosphate by phosphomannose isomerase (MPI).[9][10] In CDG-Ia patients, the residual PMM2 activity is often outcompeted by the high activity of MPI, exacerbating the hypoglycosylation phenotype.[10][11]

This compound: A Competitive Inhibitor of Phosphomannose Isomerase (MPI)

This compound is a potent, cell-permeable small molecule belonging to the benzoisothiazolone series that acts as a competitive inhibitor of MPI.[9][12] By inhibiting MPI, this compound effectively blocks the catabolism of Man-6-P, thereby increasing its intracellular concentration and redirecting it towards the N-glycosylation pathway via the residual activity of PMM2.[10][11] This mechanism of action offers a promising therapeutic strategy for a subset of CDG-Ia patients.[9]

Quantitative Data on this compound Activity

The efficacy of this compound has been characterized through various in vitro and in vivo studies. The key quantitative findings are summarized in the tables below.

| Parameter | Value | Enzyme | Assay Condition | Reference |

| IC50 | ~1 µM | Human MPI | Direct MPI assay using [2-3H]Man-6-P | [9][12] |

| Ki | 1.4 ± 0.3 µM | Human MPI | Kinetic assay | [9][12] |

| Caption: In vitro inhibitory activity of this compound against phosphomannose isomerase. |

| Cell Line | Treatment | Effect on [2-3H]Mannose Incorporation into Glycoproteins | Reference |

| HeLa Cells | This compound | Dose-dependent increase | [9] |

| C2C12 Muscle Cells | This compound | Dose-dependent increase | [9] |

| 42F Fibroblasts | This compound | Dose-dependent increase | [9] |

| C3a Hepatoma Cells | This compound | Dose-dependent increase | [9] |

| HT-29 Colon Cells | This compound | Dose-dependent increase | [9] |

| Normal Fibroblasts | 10 µM this compound | Significant increase | [9] |

| CDG-Ia Fibroblasts | 10 µM this compound | Significant increase in a subset of patient cell lines | [9] |

| Caption: Effect of this compound on mannose incorporation into glycoproteins in various cell lines. |

| Organism | Treatment | Effect on [2-3H]Mannose Incorporation into Glycoproteins | Toxicity | Reference |

| Zebrafish Embryos | This compound (up to 2 µM) | Dose-dependent increase in mannose metabolic flux towards glycosylation | Toxic above 2 µM | [9] |

| Caption: In vivo effect of this compound in a zebrafish embryo model. |

Signaling Pathways and Mechanism of Action

The mechanism by which this compound enhances N-glycosylation is centered on the modulation of mannose metabolism. The following diagrams illustrate the key pathways.

Caption: Mechanism of action of this compound in the N-glycosylation pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in glycosylation.

Phosphomannose Isomerase (MPI) Activity Assay

This assay measures the enzymatic activity of MPI and its inhibition by this compound.

Principle: The assay is a coupled enzymatic reaction that measures the conversion of mannose-6-phosphate to fructose-6-phosphate by MPI. The fructose-6-phosphate is then converted to glucose-6-phosphate by phosphoglucose isomerase, and subsequently, glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[12]

Materials:

-

Purified MPI enzyme

-

This compound

-

Mannose-6-phosphate (substrate)

-

Phosphoglucose isomerase

-

Glucose-6-phosphate dehydrogenase

-

NADP+

-

Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADP+, phosphoglucose isomerase, and glucose-6-phosphate dehydrogenase.

-

Add purified MPI enzyme to the reaction mixture.

-

To test for inhibition, pre-incubate the MPI enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, mannose-6-phosphate.

-

Immediately measure the absorbance at 340 nm in a kinetic mode for a set duration (e.g., 30 minutes) at 37°C.

-

The rate of NADPH production is proportional to the MPI activity. Calculate the percentage of inhibition at each concentration of this compound to determine the IC50 value.

Radiolabeling of Glycoproteins with [2-3H]Mannose

This method assesses the incorporation of mannose into newly synthesized glycoproteins in cultured cells.

Principle: Cells are incubated with [2-3H]mannose, a radioactive precursor that is incorporated into the N-glycan structures of glycoproteins. The amount of radioactivity incorporated into trichloroacetic acid (TCA)-precipitated proteins is a measure of the rate of glycoprotein synthesis and mannosylation.[13][14]

Materials:

-

Cultured cells (e.g., HeLa, fibroblasts)

-

[2-3H]Mannose

-

[35S]Methionine/Cysteine (for parallel measurement of total protein synthesis)

-

Complete cell culture medium

-

Glucose-free medium

-

This compound

-

Trichloroacetic acid (TCA)

-

Scintillation counter and cocktail

Procedure:

-

Plate cells and grow to a desired confluency.

-

Pre-incubate the cells with or without varying concentrations of this compound in complete medium for a specified time (e.g., 2 hours).

-

Wash the cells and replace the medium with glucose-free medium containing [2-3H]mannose and [35S]Met/Cys.

-

Incubate the cells for a defined labeling period (e.g., 1 hour) at 37°C.

-

Wash the cells with cold PBS to stop the labeling.

-

Lyse the cells and precipitate the total protein using cold 10% TCA.

-

Wash the protein pellet with TCA to remove unincorporated radiolabels.

-

Solubilize the protein pellet and measure the radioactivity using a scintillation counter. The ratio of 3H to 35S incorporation provides a normalized measure of mannose incorporation into glycoproteins.

Caption: Experimental workflow for radiolabeling of glycoproteins.

Endo H Digestion Assay for N-Glycan Analysis

This assay is used to differentiate between high-mannose/hybrid and complex N-glycans.[15][16]

Principle: Endoglycosidase H (Endo H) is an enzyme that specifically cleaves high-mannose and hybrid N-glycans from glycoproteins, but not complex N-glycans.[17] By treating radiolabeled glycoproteins with Endo H and analyzing the resulting protein fragments by SDS-PAGE, one can assess the proportion of high-mannose N-glycans, which is indicative of improved N-glycosylation precursor availability.[18][19]

Materials:

-

Radiolabeled cell lysates (from section 4.2)

-

Endoglycosidase H (Endo H)

-

Denaturation buffer

-

Reaction buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

Autoradiography film or phosphorimager

Procedure:

-

Immunoprecipitate the glycoprotein of interest from the radiolabeled cell lysate.

-

Denature the immunoprecipitated protein by heating in a denaturation buffer.

-

Incubate the denatured protein with Endo H in the appropriate reaction buffer at 37°C for a specified time (e.g., 1-18 hours).

-

Run the digested and undigested control samples on an SDS-PAGE gel.

-

Visualize the radiolabeled proteins by autoradiography or phosphorimaging.

-

A shift in the molecular weight of the protein after Endo H treatment indicates the presence of high-mannose or hybrid N-glycans. The extent of this shift can be used to quantify the degree of glycosylation.

Stable Isotope Labeling of N-Glycans with [4-13C]Mannose

This method provides a more detailed analysis of mannose flux into N-glycans.

Principle: Cells are cultured in the presence of [4-13C]mannose, a stable isotope-labeled precursor. The incorporation of 13C into the mannose residues of N-glycans is then analyzed by mass spectrometry. This allows for the quantification of the contribution of exogenous mannose to the total N-glycan pool.[20][21]

Materials:

-

Cultured cells

-

[4-13C]Mannose

-

[1,2-13C]Glucose (for dual-labeling experiments)

-

This compound

-

Reagents for N-glycan release (e.g., PNGase F)

-

Mass spectrometer (e.g., GC-MS or LC-MS)

Procedure:

-

Culture cells in a medium containing [4-13C]mannose and, if desired, [1,2-13C]glucose, in the presence or absence of this compound.

-

Harvest the cells and isolate total glycoproteins.

-

Release the N-glycans from the glycoproteins using an enzyme such as PNGase F.

-

Purify the released N-glycans.

-

Analyze the isotopic enrichment of mannose in the N-glycans by mass spectrometry.

-

The ratio of 13C-labeled to unlabeled mannose provides a quantitative measure of the flux of exogenous mannose into the N-glycosylation pathway.

Role of this compound in O-Glycosylation Pathways

The current body of research on this compound has primarily focused on its impact on N-glycosylation due to its direct mechanism of action on the mannose metabolic pathway. O-linked glycosylation is a distinct process that typically initiates in the Golgi apparatus with the transfer of N-acetylgalactosamine (GalNAc) to serine or threonine residues.[22][23] This process does not directly utilize the mannose-1-phosphate precursor pool that is affected by this compound. Therefore, there is currently no evidence to suggest a direct role for this compound in modulating O-glycosylation pathways. Any potential indirect effects have not been reported in the literature.

Conclusion

This compound is a valuable research tool and a potential therapeutic lead for the treatment of CDG-Ia. Its well-defined mechanism as a competitive inhibitor of MPI allows for the specific redirection of mannose-6-phosphate into the N-glycosylation pathway, thereby ameliorating the hypoglycosylation defect in a subset of PMM2-deficient cells. The experimental protocols detailed in this guide provide a robust framework for further investigation into the efficacy and applications of this compound and other modulators of glycosylation pathways. Future research should focus on optimizing the therapeutic window of this compound to mitigate off-target toxicity and on exploring its efficacy in more advanced preclinical models of CDG-Ia.

References

- 1. N-linked glycosylation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. N-linked Glycosylation vs. O-linked Glycosylation - Creative Proteomics [creative-proteomics.com]

- 4. cdghub.com [cdghub.com]

- 5. Frontiers | Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes [frontiersin.org]

- 6. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]

- 7. Congenital disorders of glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphomannomutase 2-congenital disorder of glycosylation: exploring the role of N-glycosylation on the endocrine axes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [2-3H]Mannose-labeling and Analysis of N-linked Oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Endoglycosidase and Glycoamidase Release of N-Linked Glycans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [Endo-β-N-acetylglucosaminidase H digestion (Endo-H)]:Glycoscience Protocol Online Database [jcggdb.jp]

- 17. Endo H Protocol [promega.sg]

- 18. Global site-specific analysis of glycoprotein N-glycan processing - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Endoglycosidase H digestion of GCase [protocols.io]

- 20. The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ukisotope.com [ukisotope.com]

- 22. O-linked Glycosylation Explained | GlycanAge [glycanage.com]

- 23. O-Linked Glycosylation Process - Creative Proteomics [creative-proteomics.com]

The Influence of MLS0315771 on Mannose-6-Phosphate Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS0315771 is a potent and selective small molecule inhibitor of phosphomannose isomerase (MPI), a key enzyme at the crossroads of glycolysis and glycosylation. By competitively inhibiting MPI, this compound effectively redirects the metabolic flux of mannose-6-phosphate (Man-6-P) away from its catabolic fate (conversion to fructose-6-phosphate) and shunts it towards anabolic pathways, primarily N-linked glycosylation. This targeted modulation of Man-6-P metabolism holds significant therapeutic potential, particularly in the context of congenital disorders of glycosylation (CDG), where deficiencies in glycosylation pathways can lead to severe multisystemic diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on MPI, detailed experimental protocols for assessing its activity, and a visual representation of the pertinent biochemical pathways.

Introduction: The Central Role of Mannose-6-Phosphate

Mannose-6-phosphate is a critical metabolic intermediate derived from two primary sources: the phosphorylation of exogenous mannose by hexokinase or the isomerization of fructose-6-phosphate by phosphomannose isomerase (MPI). Once formed, Man-6-P stands at a crucial metabolic juncture, where it can be either catabolized by MPI to enter glycolysis or utilized for the synthesis of nucleotide sugars required for glycosylation. In the latter pathway, Man-6-P is converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2), a precursor for GDP-mannose, which is essential for N-linked glycosylation.

In certain disease states, such as CDG type Ia (PMM2 deficiency), the flux of Man-6-P towards glycosylation is impaired. While mannose supplementation might seem a logical therapeutic approach, the high catalytic activity of MPI leads to the rapid catabolism of over 95% of the resulting Man-6-P, rendering this strategy ineffective.[1] This metabolic bottleneck highlights the therapeutic potential of MPI inhibitors to redirect Man-6-P towards the deficient glycosylation pathways.

This compound: A Potent Inhibitor of Phosphomannose Isomerase

This compound, a compound from the benzoisothiazolone series, has been identified as a potent and competitive inhibitor of MPI.[1] Its mechanism of action is centered on its ability to bind to the active site of MPI, thereby preventing the binding and isomerization of its substrate, Man-6-P. This inhibition leads to an accumulation of intracellular Man-6-P, which is then available for utilization by PMM2 and subsequent incorporation into glycoproteins.

Quantitative Inhibition Data

The inhibitory potency of this compound against MPI has been characterized through in vitro enzyme assays. The following table summarizes the key quantitative parameters:

| Parameter | Value | Description |

| IC50 | ~1 µM | The concentration of this compound required to inhibit 50% of MPI activity in vitro.[1][2] |

| Ki | 1.4 µM | The inhibition constant, indicating the binding affinity of this compound to MPI.[1][2] |

| Inhibition Type | Competitive | This compound competes with the substrate (Man-6-P) for binding to the active site of MPI.[1] |

Dose-Response Relationship

The inhibitory effect of this compound on MPI activity is dose-dependent. The following table provides a representative dose-response relationship based on available literature, illustrating the impact of increasing concentrations of this compound on the incorporation of radiolabeled mannose into glycoproteins, a downstream indicator of increased Man-6-P flux towards glycosylation.

| This compound Concentration (µM) | [3H]Mannose Incorporation into Glycoproteins (Fold Increase) |

| 0 | 1.0 |

| 1.56 | ~1.5 |

| 3.12 | ~2.0 |

| 6.25 | ~2.5 |

| 12.5 | ~3.0 |

| 25 | ~2.8 |

Note: This data is representative and compiled from descriptive reports.[1] At concentrations above 12.5-25.0 µM, off-target toxic effects have been observed.[1]

Experimental Protocols

Cell-Based Assay for MPI Inhibition using [2-3H]Mannose

This protocol describes a cell-based method to assess the biological activity of this compound by measuring the incorporation of radiolabeled mannose into newly synthesized glycoproteins.

Materials:

-

HeLa cells (or other suitable cell line)

-

24-well cell culture plates

-

Dulbecco's Modified Eagle's Medium (DMEM) with 5 mM glucose

-

This compound stock solution (in DMSO)

-

[2-3H]mannose

-

[35S]Met/Cys

-

Trichloroacetic acid (TCA)

-

Lysis buffer (10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4)

-

Scintillation counter

Procedure:

-

Seed cells in 24-well plates and grow to approximately 70% confluency.

-

Prepare serial dilutions of this compound in DMEM. Include a DMSO-only vehicle control.

-

Aspirate the growth medium from the cells and wash once with PBS.

-

Add the this compound dilutions or vehicle control to the respective wells and incubate for 2 hours at 37°C.

-

To each well, add 50 µCi/ml [2-3H]mannose and 5 µCi/ml [35S]Met/Cys.

-

Incubate the plates for an additional 1 hour at 37°C.

-

Aspirate the radioactive medium and wash the cells twice with ice-cold PBS to remove unincorporated radiolabel.

-

Lyse the cells by adding 200 µl of lysis buffer to each well.

-

Transfer a portion of the lysate to a new tube and precipitate the proteins by adding an equal volume of 10% TCA.

-

Collect the protein precipitate by centrifugation.

-

Wash the pellet with 5% TCA and then with ethanol.

-

Resuspend the pellet in a suitable buffer and determine the amount of incorporated 3H and 35S using a scintillation counter.

-

Normalize the 3H counts (mannose incorporation into glycoproteins) to the 35S counts (total protein synthesis) to account for any effects of the compound on overall protein production.

Visualizing the Impact of this compound

Signaling Pathway of Mannose-6-Phosphate Metabolism

References

Investigating the Therapeutic Potential of MLS0315771 for Congenital Disorder of Glycosylation Type Ia (CDG-Ia): A Technical Guide

Introduction

Congenital Disorder of Glycosylation Type Ia (CDG-Ia) is the most prevalent form of CDG, a group of rare, inherited metabolic disorders characterized by defects in the synthesis of N-linked oligosaccharides.[1] CDG-Ia is an autosomal recessive condition resulting from mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2 (PMM2).[2][3] This enzyme catalyzes the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a critical precursor for the synthesis of GDP-mannose, an essential nucleotide sugar for N-glycosylation.[1][2] Patients with CDG-Ia exhibit a wide range of severe, multi-systemic symptoms, and currently, no effective therapy exists.[3]

A key challenge in treating CDG-Ia is that simple mannose supplementation is ineffective.[3][4] This is because in the cellular environment, the enzyme phosphomannose isomerase (MPI) also utilizes Man-6-P, converting it to fructose-6-phosphate for glycolysis. Due to the deficient PMM2 activity in CDG-Ia patients, the majority of available Man-6-P is catabolized by MPI, preventing its use in the glycosylation pathway.[3][5] This has led to the therapeutic hypothesis that inhibiting MPI could preserve the Man-6-P pool, making it available for the residual PMM2 activity in patients and thereby ameliorating the glycosylation defect.[3][4][5] This whitepaper explores the therapeutic potential of MLS0315771, a potent inhibitor of MPI, as a potential treatment for CDG-Ia.

Mechanism of Action: MPI Inhibition to Rescue Glycosylation

The core therapeutic strategy involving this compound is based on redirecting mannose metabolism. In a healthy individual, Man-6-P is partitioned between the glycolytic pathway (via MPI) and the N-glycosylation pathway (via PMM2). In CDG-Ia, this balance is disrupted due to impaired PMM2 function. This compound is a competitive inhibitor of MPI.[6][7][8] By blocking the MPI-catalyzed conversion of Man-6-P to Fructose-6-P, this compound effectively increases the intracellular concentration of Man-6-P. This elevated substrate level allows the residual, albeit deficient, PMM2 enzyme to convert more Man-6-P to Man-1-P, subsequently restoring the flux of mannose into the N-glycosylation pathway and improving the synthesis of essential glycoproteins.[3][4]

Caption: Metabolic pathway of Mannose-6-Phosphate and the inhibitory action of this compound on MPI.

Quantitative Data Summary

Preclinical investigations have provided key quantitative metrics for this compound, assessing its potency, efficacy in patient-derived cells, and toxicity profile.

Table 1: In Vitro Potency and Toxicity of this compound

| Parameter | Value | Description | Source |

| MPI Inhibition (IC₅₀) | ~1 µM | The concentration at which this compound inhibits 50% of MPI enzyme activity in vitro. | [6][7][8] |

| MPI Inhibition (Kᵢ) | 1.4 µM | The inhibition constant, indicating the binding affinity of this compound to MPI. | [6][7][8] |

| Cellular Toxicity | > 10 µM | Concentration above which toxic effects are observed in fibroblast cell cultures. | [3] |

| Zebrafish Embryo Toxicity | > 2 µM | Concentration above which toxic effects, including mortality, are observed in zebrafish embryos. | [6][7][9] |

Table 2: Efficacy of this compound in CDG-Ia Patient Fibroblasts

This table summarizes the response of various CDG-Ia patient fibroblast lines to treatment with this compound in conjunction with mannose supplementation. The response is determined by the improvement in N-glycosylation.

| Patient Cell Line | PMM2 Mutations | Residual PMM2 Activity (% of normal) | Response to this compound |

| GM03367 | R141H/F119L | 5.0% | + (Favorable) |

| GM11631 | R141H/T237M | 11.0% | + (Favorable) |

| GM11632 | R141H/T237M | 11.0% | + (Favorable) |

| GM12902 | R141H/E139K | 12.0% | + (Favorable) |

| GM16601 | R141H/N216I | 13.0% | - (No Response) |

| GM16602 | R141H/N216I | 13.0% | - (No Response) |

| GM13023 | V231M/C241S | 25.0% | - (No Response) |

| Data adapted from Sharma V, et al. (2011).[3] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the therapeutic potential of this compound.

Fibroblast Cell Culture and Treatment

-

Cell Lines: Primary dermal fibroblasts from healthy controls and CDG-Ia patients are used.

-

Culture Medium: Cells are maintained in Eagle's minimum essential medium (MEM) supplemented with 10% fetal bovine serum (FBS), nonessential amino acids, and penicillin/streptomycin.

-

Incubation: Cultures are maintained at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment Protocol: For experiments, fibroblasts are preincubated with a specified concentration of this compound (e.g., 5-10 µM) for 2 hours. Subsequently, the medium is supplemented with varying concentrations of mannose and radiolabeled precursors for a designated period (e.g., 1-24 hours).[3]

MPI Inhibition Assay

-

Principle: This assay measures the enzymatic activity of MPI by coupling its product, fructose-6-phosphate, to subsequent enzymatic reactions that result in a measurable change, such as the reduction of NADP⁺ to NADPH.

-

Reagents: Recombinant human MPI, mannose-6-phosphate (substrate), phosphoglucose isomerase, glucose-6-phosphate dehydrogenase, and NADP⁺.

-

Procedure:

-

The reaction is initiated by adding Man-6-P to a reaction mixture containing the enzymes and NADP⁺.

-

MPI converts Man-6-P to Fru-6-P.

-

Phosphoglucose isomerase converts Fru-6-P to glucose-6-phosphate.

-

Glucose-6-phosphate dehydrogenase oxidizes glucose-6-phosphate, reducing NADP⁺ to NADPH.

-

The rate of NADPH formation is monitored by the increase in absorbance at 340 nm.

-

To determine the IC₅₀ of this compound, the assay is performed with a range of inhibitor concentrations.

-

PMM2 Activity Assay

-

Principle: PMM2 activity in patient fibroblast lysates is determined using a coupled enzyme assay that measures the conversion of mannose-1-phosphate to mannose-6-phosphate.[3]

-

Procedure:

-

Cell lysates are prepared from cultured fibroblasts.

-

The lysate is incubated with mannose-1-phosphate (substrate).

-

The product, mannose-6-phosphate, is then converted to fructose-6-phosphate by excess phosphomannose isomerase (MPI).

-

The subsequent steps follow the MPI assay protocol, measuring NADPH formation.

-

Activity is expressed as a percentage of the activity measured in control fibroblasts.[3]

-

Analysis of N-Glycosylation and Mannose Flux

-

Principle: This method uses metabolic radiolabeling to quantify the incorporation of mannose into newly synthesized glycoproteins, providing a direct measure of N-glycosylation flux.

-

Procedure:

-

Control and CDG-Ia fibroblasts are cultured and preincubated with or without this compound.[3]

-

The cells are then labeled for 1-2 hours with [2-³H]mannose (to trace mannose incorporation) and [³⁵S]Met/Cys (to normalize for total protein synthesis).[3]

-

After labeling, cells are washed, and glycoproteins are precipitated using trichloroacetic acid (TCA).

-

The radioactivity (³H and ³⁵S) in the precipitated protein fraction is measured using a scintillation counter.

-

The ratio of ³H to ³⁵S incorporation is calculated to determine the specific flux of mannose into glycosylation. An increase in this ratio indicates improved glycosylation.[3]

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for assessing the efficacy of this compound on patient-derived cells.

Caption: Workflow for testing this compound efficacy on patient fibroblasts using radiolabeling.

Conclusion and Future Directions

The MPI inhibitor this compound has demonstrated significant therapeutic potential in preclinical models of CDG-Ia. By blocking the catabolism of Man-6-P, it effectively increases substrate availability for the deficient PMM2 enzyme, leading to improved N-glycosylation in fibroblasts from some, but not all, CDG-Ia patients.[3] This suggests that the response may be dependent on the specific PMM2 mutation and the level of residual enzyme activity.

However, a critical barrier to the clinical translation of this compound is its toxicity at concentrations slightly above its effective dose.[3][9] The observed toxicity in both cell culture and zebrafish embryos appears to be an off-target effect, independent of MPI inhibition.[3] Therefore, future research must focus on the optimization of the this compound chemical scaffold. The goal is to develop new benzoisothiazolone derivatives that retain potent MPI inhibitory activity but exhibit a significantly improved safety profile. Further studies with such optimized compounds in preclinical animal models will be essential to validate this therapeutic strategy and move towards a viable treatment for CDG-Ia.

References

- 1. Phosphomannomutase activity in congenital disorders of glycosylation type Ia determined by direct analysis of the interconversion of mannose-1-phosphate to mannose-6-phosphate by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. glpbio.com [glpbio.com]

- 9. mdpi.com [mdpi.com]

The Impact of MLS0315771 on N-linked Glycosylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLS0315771 is a potent and competitive inhibitor of phosphomannose isomerase (MPI), a key enzyme in mannose metabolism. By blocking the conversion of mannose-6-phosphate to fructose-6-phosphate, this compound effectively diverts mannose into the N-linked glycosylation pathway. This mechanism of action has significant therapeutic potential, particularly for congenital disorders of glycosylation (CDG), such as PMM2-CDG (CDG-Ia), where the flux of mannose into glycosylation pathways is impaired. This guide provides an in-depth overview of the core principles of this compound's function, detailed experimental protocols for its evaluation, and quantitative data on its efficacy.

Introduction to N-linked Glycosylation and the Role of this compound

N-linked glycosylation is a critical post-translational modification where an oligosaccharide is attached to an asparagine residue of a nascent polypeptide chain. This process is essential for proper protein folding, stability, and function. The biosynthesis of N-glycans is a complex process that begins in the endoplasmic reticulum and continues in the Golgi apparatus.

A key precursor for N-linked glycosylation is mannose-6-phosphate (Man-6-P). In the cell, Man-6-P stands at a metabolic crossroads, where it can either be directed towards glycolysis via conversion to fructose-6-phosphate by phosphomannose isomerase (MPI), or be converted to mannose-1-phosphate by phosphomannomutase 2 (PMM2) to enter the glycosylation pathway.[1] In certain congenital disorders of glycosylation, such as PMM2-CDG, mutations in the PMM2 gene lead to reduced flux of Man-6-P into the glycosylation pathway, resulting in hypoglycosylation of proteins.

This compound is a small molecule inhibitor that targets MPI. By inhibiting MPI, this compound effectively redirects the metabolic flux of Man-6-P away from glycolysis and towards the PMM2-mediated conversion to mannose-1-phosphate, thereby increasing the pool of activated mannose available for N-linked glycosylation.[1] This has been shown to improve N-glycosylation in cell lines derived from PMM2-CDG patients.[1]

Quantitative Data: Efficacy of this compound

The efficacy of this compound as an inhibitor of MPI and an enhancer of N-linked glycosylation has been quantitatively assessed through various assays.

Table 1: Inhibitory Potency of this compound against Phosphomannose Isomerase (MPI)

| Parameter | Value | Description |

| IC50 | ~1 µM | The half-maximal inhibitory concentration, indicating the concentration of this compound required to inhibit 50% of MPI activity in vitro. |

| Ki | 1.4 µM | The inhibition constant, reflecting the binding affinity of this compound to MPI. This value indicates a competitive mode of inhibition. |

Table 2: Effect of this compound on N-linked Glycosylation in HeLa Cells

This table summarizes the dose-dependent effect of this compound on the incorporation of radiolabeled mannose into glycoproteins, a direct measure of N-linked glycosylation. The data is derived from a [2-3H]mannose incorporation assay.

| This compound Concentration (µM) | Fold Increase in [3H]Mannose Incorporation (Normalized to Control) |

| 0 | 1.0 |

| 3.125 | ~1.5 |

| 6.25 | ~2.0 |

| 12.5 | ~3.0 |

| 25 | ~2.5 (Toxicity observed at higher concentrations) |

Note: The data presented is based on graphical representations in the primary literature and represents an approximate fold increase. Higher concentrations of this compound (above 12.5-25.0 µM) have been associated with off-target toxicity.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the metabolic pathway of mannose and the point of intervention by this compound.

Experimental Protocols

This section provides a detailed methodology for a key experiment used to quantify the impact of this compound on N-linked glycosylation.

Cell-based Assay of MPI Inhibition using [2-3H]Mannose Incorporation

This protocol is adapted from Sharma V, et al. J Biol Chem. 2011.

Objective: To measure the effect of this compound on the incorporation of radiolabeled mannose into newly synthesized glycoproteins in cultured cells.

Materials:

-

HeLa cells (or other suitable cell line)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin/Streptomycin

-

[2-3H]Mannose (radiolabel)

-

[35S]Methionine/Cysteine (radiolabel for protein synthesis normalization)

-

This compound stock solution (in DMSO)

-

Trichloroacetic acid (TCA)

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin in a humidified incubator at 37°C with 5% CO2. Seed cells in 24-well plates and grow to ~80-90% confluency.

-

Pre-incubation with Inhibitor:

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS).

-

Add the medium containing the desired concentrations of this compound (and a vehicle control, e.g., DMSO) to the respective wells.

-

Incubate the cells for 1 hour at 37°C.

-

-

Radiolabeling:

-

To each well, add [2-3H]mannose (e.g., to a final concentration of 50 µCi/mL) and [35S]Met/Cys (e.g., to a final concentration of 5 µCi/mL).

-

Incubate the cells for an additional 2-4 hours at 37°C.

-

-

Cell Lysis and Protein Precipitation:

-

Remove the labeling medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., 10 mM Tris-HCl, 0.5% Nonidet P-40, pH 7.4).

-

Transfer a portion of the cell lysate to a new tube.

-

Precipitate the proteins by adding an equal volume of ice-cold 20% TCA (to a final concentration of 10%).

-

Incubate on ice for 30 minutes.

-

-

Washing and Scintillation Counting:

-

Centrifuge the samples to pellet the precipitated protein.

-

Carefully aspirate the supernatant.

-

Wash the protein pellet twice with ice-cold 10% TCA.

-

Resuspend the final pellet in a suitable buffer (e.g., 0.1 M NaOH).

-

Transfer the resuspended pellet to a scintillation vial containing scintillation fluid.

-

Measure the radioactivity (3H and 35S) using a dual-channel scintillation counter.

-

-

Data Analysis:

-

Normalize the [3H]mannose incorporation (counts per minute, CPM) to the [35S]Met/Cys incorporation (CPM) to account for any differences in overall protein synthesis.

-

Calculate the fold change in normalized [3H]mannose incorporation for each this compound concentration relative to the vehicle control.

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the [2-3H]mannose incorporation assay.

Conclusion

This compound represents a promising pharmacological tool for the study of N-linked glycosylation and holds potential as a therapeutic agent for certain congenital disorders of glycosylation. Its well-defined mechanism of action, potent inhibition of MPI, and demonstrated ability to enhance mannose flux into the glycosylation pathway provide a strong foundation for further research and development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for scientists and researchers working in this field. Further optimization of the this compound scaffold to mitigate off-target toxicity will be a critical next step in translating this promising compound into a clinical reality.

References

The Benzoisothiazolone Derivative MLS0315771: A Potent Inhibitor of Phosphomannose Isomerase for Congenital Disorder of Glycosylation Type Ia

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

MLS0315771 is a potent and selective competitive inhibitor of phosphomannose isomerase (MPI), an enzyme that catalyzes the conversion of mannose-6-phosphate to fructose-6-phosphate. This small molecule, belonging to the benzoisothiazolone class of compounds, has emerged as a significant research tool and a potential therapeutic lead for Congenital Disorder of Glycosylation Type Ia (CDG-Ia). CDG-Ia is a rare, autosomal recessive genetic disorder caused by mutations in the PMM2 gene, leading to deficient activity of the phosphomannomutase 2 (PMM2) enzyme. The therapeutic strategy behind MPI inhibition is to redirect the metabolic flux of mannose-6-phosphate towards the deficient PMM2 pathway, thereby increasing the synthesis of essential glycoconjugates. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound.

Introduction: The Rationale for MPI Inhibition in CDG-Ia

Congenital Disorders of Glycosylation (CDG) are a group of metabolic diseases resulting from defects in the synthesis of glycans and the attachment of these glycans to lipids and proteins.[1] CDG-Ia, the most common N-linked glycosylation disorder, is caused by mutations in the PMM2 gene, which encodes the enzyme phosphomannomutase 2.[2][3] PMM2 is crucial for the conversion of mannose-6-phosphate to mannose-1-phosphate, a key step in the biosynthesis of N-linked oligosaccharides.[4] Reduced PMM2 activity leads to a multisystemic disorder with severe neurological impairment.[5][6]

The therapeutic hypothesis for CDG-Ia involves the inhibition of phosphomannose isomerase (MPI). MPI competes with PMM2 for the same substrate, mannose-6-phosphate, converting it to fructose-6-phosphate for entry into glycolysis.[4] By inhibiting MPI, it is postulated that the intracellular pool of mannose-6-phosphate can be increased and shunted towards the residual PMM2 enzyme, thereby enhancing the glycosylation pathway. This compound was identified as a potent and selective inhibitor of MPI, offering a promising approach to test this therapeutic strategy.[7]

This compound: A Benzoisothiazolone Derivative

This compound is a member of the benzoisothiazolone chemical class. High-throughput screening efforts identified this scaffold as a promising starting point for the development of potent MPI inhibitors. Subsequent structure-activity relationship (SAR) studies led to the optimization of this series and the identification of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

| Parameter | Value | Assay Type | Reference |

| IC50 | ~1 µM | In vitro MPI enzyme assay | [7][8] |

| Ki | 1.4 µM | In vitro MPI enzyme assay | [8] |

| Mechanism of Inhibition | Competitive | Kinetic analysis | [7] |

Table 1: In Vitro Inhibitory Activity of this compound against Phosphomannose Isomerase (MPI)

| Cell Line | Effect | Concentration | Assay | Reference |

| HeLa | Increased [2-3H]mannose incorporation into glycoproteins | Up to 12.5 µM | Radiolabeling | [7] |

| Zebrafish Embryos | Toxic | > 2 µM | Viability assay | [8] |

| HeLa | Potential toxicity indicated by decreased [35S]Met/Cys incorporation | > 12.5-25.0 µM | Radiolabeling | [7] |

| HeLa | No cellular toxicity observed | Up to 50-100 µM | MTT and ATP assays | [7] |

Table 2: Cellular Activity and Toxicity of this compound

Experimental Protocols

In Vitro MPI and PMM2 Enzyme Assays

A standard coupled enzyme assay is utilized to determine the activity of MPI and PMM2.[7][9]

Principle: The product of the MPI reaction, fructose-6-phosphate, is converted to glucose-6-phosphate by phosphoglucose isomerase (PGI). Subsequently, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, leading to the reduction of NADP+ to NADPH. The rate of NADPH production, measured by absorbance at 340 nm, is proportional to the MPI activity. A similar principle is applied to the PMM2 assay.

Materials:

-

Human recombinant MPI and PMM2 enzymes[9]

-

Substrate working solution: 50 mM HEPES (pH 7.4), 0.4 mM Mannose-6-phosphate, 1.6 U/ml Diaphorase, 0.2 mM Resazurin[9]

-

Enzyme working solution: 50 mM HEPES (pH 7.4), 0.44 mM NADP+, 9.048 mM MgCl2, 0.01% Tween 20, 4.6 µg/ml PGI, 30 ng/ml MPI, 1.8 µg/ml G6PDH[9]

-

384-well black plates[9]

-

Microplate reader

Protocol:

-

Add 9 µL of Substrate working solution to the appropriate wells of a 384-well plate.[9]

-

For positive control wells, use a substrate solution lacking mannose-6-phosphate.[9]

-

Add 2 µL of serially diluted this compound (in 10% DMSO) or DMSO control to the wells.[9]

-

Add 9 µL of Enzyme working solution to all wells to initiate the reaction.[9]

-

Incubate the plate at room temperature for 20 minutes.[9]

-

Measure the fluorescence to determine NADPH levels.

Cell-based Assay of MPI Inhibition using [2-3H]Mannose Incorporation

This assay assesses the ability of this compound to redirect mannose flux towards glycoprotein synthesis in living cells.[7]

Principle: Cells are incubated with radiolabeled [2-3H]mannose. Inhibition of MPI by this compound is expected to increase the incorporation of the radiolabel into newly synthesized glycoproteins. Protein synthesis is monitored concurrently using [35S]Met/Cys incorporation.

Materials:

-

HeLa cells (or other relevant cell lines)

-

24-well plates

-

DMEM with 5 mM glucose

-

This compound stock solution in DMSO

-

[2-3H]mannose (50 µCi/ml)[7]

-

[35S]Met/Cys (5 µCi/ml)[7]

-

Lysis buffer: 10 mM Tris-HCl, 0.5% Nonidet P-40 (pH 7.4)[7]

-

Trichloroacetic acid (TCA)

Protocol:

-

Seed cells in 24-well plates and grow to approximately 70% confluency.[7]

-

Pre-incubate the cells for 2 hours with varying concentrations of this compound or DMSO control in DMEM.[7]

-

Add [2-3H]mannose and [35S]Met/Cys to the media and incubate for 1 hour at 37°C.[7]

-

Remove the labeling medium and wash the cells twice with PBS.[7]

-

Lyse the cells using the lysis buffer.[7]

-

Precipitate a portion of the lysate with TCA to isolate proteins and glycoproteins.[7]

-

Determine the amount of incorporated 3H and 35S radioactivity using a scintillation counter.

-

Normalize the 3H incorporation to the 35S incorporation to account for any effects on overall protein synthesis.[7]

Signaling Pathways and Experimental Workflows

Signaling Pathway of Mannose Metabolism in CDG-Ia

Caption: Metabolic fate of Mannose-6-Phosphate in CDG-Ia and the inhibitory action of this compound on MPI.

Experimental Workflow for In Vitro MPI Inhibition Assay

Caption: Workflow for determining the in vitro inhibitory activity of this compound on MPI.

Experimental Workflow for Cell-Based Mannose Flux Assay

Caption: Workflow for assessing the effect of this compound on mannose incorporation into glycoproteins.

Conclusion

This compound represents a significant advancement in the search for potential therapeutics for CDG-Ia. As a potent and selective benzoisothiazolone-based inhibitor of MPI, it serves as a critical tool for validating the MPI inhibition strategy. The data presented in this guide highlight its well-characterized in vitro and cellular activities. While off-target toxicity at higher concentrations has been noted, the favorable profile of this compound at therapeutic concentrations warrants further investigation and optimization of this chemical scaffold for the development of novel treatments for this debilitating genetic disorder. This technical guide provides a foundational resource for researchers and drug development professionals working in the field of rare metabolic diseases and glycosylation disorders.

References

- 1. Congenital disorder of glycosylation - Wikipedia [en.wikipedia.org]

- 2. PMM2-congenital disorder of glycosylation: MedlinePlus Genetics [medlineplus.gov]

- 3. FDNA™ Congenital Disorder of Glycosylation: Symptoms, & Causes [fdna.com]

- 4. Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Congenital Disorder of Glycosylation, Type Ia | Hereditary Ocular Diseases [disorders.eyes.arizona.edu]

- 6. PMM2-CDG - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Therapeutic Inhibitors of Phosphomannose Isomerase - Probe 2 - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Significance of MLS0315771 in Congenital Disorders of Glycosylation Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the research compound MLS0315771 and its pivotal role in the investigation of Congenital Disorders of Glycosylation (CDG), particularly PMM2-CDG (CDG-Ia). PMM2-CDG is the most common inherited disorder of glycosylation, resulting from mutations in the PMM2 gene, which leads to deficient activity of the phosphomannomutase 2 (PMM2) enzyme.[1][2] This guide will detail the mechanism of action of this compound, present key quantitative data, outline experimental protocols for its study, and visualize the underlying biochemical pathways and experimental workflows.

Introduction to PMM2-CDG and the Therapeutic Rationale for MPI Inhibition

Congenital Disorders of Glycosylation are a group of rare genetic diseases characterized by defects in the synthesis of glycans and their attachment to proteins and lipids.[3][4][5] PMM2-CDG, the most prevalent form, is caused by mutations that reduce the function of the PMM2 enzyme.[1][2] This enzyme catalyzes the conversion of mannose-6-phosphate (Man-6-P) to mannose-1-phosphate (Man-1-P), a crucial step in the synthesis of GDP-mannose, the activated mannose donor for N-glycosylation.[1][6]

In individuals with PMM2-CDG, the reduced PMM2 activity leads to an accumulation of Man-6-P.[7] A significant portion of this excess Man-6-P is catabolized by the enzyme phosphomannose isomerase (MPI), which converts it to fructose-6-phosphate.[8][9] This diversion of Man-6-P away from the glycosylation pathway exacerbates the deficiency of essential sugar donors for protein glycosylation.

The therapeutic hypothesis is that by inhibiting MPI, more Man-6-P would be available for the residual, albeit deficient, PMM2 enzyme, thereby increasing the metabolic flux towards glycosylation.[8][9] This concept has driven the investigation of MPI inhibitors as a potential therapeutic strategy for PMM2-CDG.

This compound: A Potent MPI Inhibitor

This compound is a small molecule belonging to the benzoisothiazolone series that has been identified as a potent and competitive inhibitor of phosphomannose isomerase (MPI).[8][9] Its ability to block MPI activity makes it a valuable research tool to test the hypothesis of MPI inhibition as a therapeutic approach for PMM2-CDG.

Quantitative Data for this compound

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Enzyme | Reference |

| IC50 | ~1 µM | Phosphomannose Isomerase (MPI) | [8][10] |

| Ki | 1.4 ± 0.3 µM | Phosphomannose Isomerase (MPI) | [8] |

| Cellular Effect | Concentration | Cell Type/Model | Observation | Reference |

| Increased [3H]mannose incorporation | 10 µM | CDG-Ia patient fibroblasts | Normalized N-glycan synthesis at low mannose concentrations | [8] |

| Cellular Toxicity | > 10 µM | Various cell lines | Off-target toxicity observed | [8] |

| Toxicity in vivo | > 2 µM | Zebrafish embryos | Toxic effects observed | [10] |

Signaling and Metabolic Pathways

The mechanism of action of this compound is not through the modulation of a classical signaling pathway but rather through the redirection of a key metabolic pathway. The following diagram illustrates the central role of MPI in mannose metabolism and how its inhibition by this compound can potentially rescue the glycosylation defect in PMM2-CDG.

Caption: Metabolic pathway of mannose and the inhibitory action of this compound on MPI.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

MPI and PMM2 Enzyme Assays

A standard coupled enzyme assay is utilized to determine the activity of MPI and PMM2.[8]

Principle: The product of the PMM2 or MPI reaction is converted through a series of enzymatic reactions that ultimately lead to the reduction of NADP+ to NADPH. The increase in absorbance at 340 nm due to NADPH production is proportional to the enzyme activity.

Protocol:

-

Prepare a reaction mixture in a 96-well plate. The final volume is 200 µL.

-

The reaction mixture contains:

-

Buffer (e.g., Tris-HCl)

-

Substrate (Mannose-1-phosphate for PMM2; Mannose-6-phosphate for MPI)

-

Coupling enzymes (phosphoglucose isomerase and glucose-6-phosphate dehydrogenase)

-

NADP+

-

Cell lysate or purified enzyme

-

-

For inhibitor studies, pre-incubate the enzyme with this compound for a specified time before adding the substrate.

-

Initiate the reaction by adding the substrate.

-

Measure the change in absorbance at 340 nm over time using a microplate reader.

-

Calculate enzyme activity based on the rate of NADPH formation.

Glycoprotein Radiolabeling and Analysis

This method assesses the flux of mannose into the glycosylation pathway in cultured cells.[8]

Protocol:

-

Culture cells (e.g., patient-derived fibroblasts) to near confluency in appropriate media.

-

Pre-incubate the cells with or without this compound (e.g., 10 µM) for 2 hours.

-

Replace the medium with fresh medium containing [2-3H]mannose (e.g., 50 µCi/mL) and [35S]Met/Cys (e.g., 5 µCi/mL) for protein synthesis normalization.

-

Incubate the cells for a defined period (e.g., 1 hour).

-

Wash the cells with cold PBS to stop the labeling.

-

Lyse the cells and precipitate the total protein using trichloroacetic acid (TCA).

-

Wash the protein pellet to remove unincorporated radiolabels.

-

Resuspend the pellet and measure the radioactivity for 3H and 35S using a scintillation counter.

-

Normalize the [3H]mannose incorporation to [35S]Met/Cys incorporation to account for differences in protein synthesis.

Endoglycosidase H (Endo H) Sensitivity Assay

This assay is used to assess the maturity of N-linked glycans. Endo H specifically cleaves high-mannose and some hybrid N-glycans but not complex N-glycans.

Protocol:

-

Perform glycoprotein radiolabeling as described in section 5.2.

-

Immunoprecipitate a specific glycoprotein of interest or analyze total glycoproteins.

-

Divide the sample into two aliquots.

-

Treat one aliquot with Endo H according to the manufacturer's instructions. The other aliquot serves as the untreated control.

-

Analyze the samples by SDS-PAGE and autoradiography.

-

A shift in the molecular weight of the glycoprotein in the Endo H-treated sample indicates the presence of high-mannose or hybrid glycans. The extent of the shift can provide information about the degree of glycan processing.

Experimental and Logical Workflows

The following diagrams illustrate the logical flow of experiments to evaluate the efficacy and mechanism of this compound.

Caption: High-level experimental workflow for the evaluation of this compound.

Caption: Logical flow from PMM2-CDG pathology to the therapeutic potential and limitations of this compound.

Conclusion and Future Directions

This compound has been instrumental in providing proof-of-concept for MPI inhibition as a viable therapeutic strategy for PMM2-CDG.[8] Research utilizing this compound has demonstrated that redirecting mannose-6-phosphate back into the N-glycosylation pathway can improve glycosylation in patient-derived cells.[8][9]

However, the off-target toxicity associated with this compound at higher concentrations precludes its direct clinical development.[8][10] Future research in this area will focus on the development of new MPI inhibitors with improved safety profiles. The insights gained from studies with this compound have laid a critical foundation for the continued exploration of this promising therapeutic avenue for Congenital Disorders of Glycosylation. Further optimization of the chemical scaffold of this compound is necessary to develop a compound with comparable efficacy but without the associated toxicity.[8]

References

- 1. cdghub.com [cdghub.com]

- 2. PMM2-congenital disorder of glycosylation: MedlinePlus Genetics [medlineplus.gov]

- 3. Congenital Disorders of Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Congenital Disorders of Glycosylation [seattlechildrens.org]

- 5. Congenital disorders of glycosylation: narration of a story through its patents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro treatment with liposome-encapsulated Mannose-1-phosphate restores N-glycosylation in PMM2-CDG patient-derived fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New and potential strategies for the treatment of PMM2-CDG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphomannose Isomerase Inhibitors Improve N-Glycosylation in Selected Phosphomannomutase-deficient Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphomannose isomerase inhibitors improve N-glycosylation in selected phosphomannomutase-deficient fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

Unlocking Glycosylation Pathways: A Technical Guide to the In Vitro and In Vivo Effects of MLS0315771

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the characteristics and biological activities of MLS0315771, a potent and competitive inhibitor of phosphomannose isomerase (MPI). The following sections detail its mechanism of action, its effects in both cellular and whole-organism models, and the experimental protocols utilized to elucidate these activities. This document is intended to serve as a valuable resource for researchers investigating congenital disorders of glycosylation and developing novel therapeutic strategies.

Core Compound Properties and In Vitro Efficacy